molecular formula C17H13F3N2O3 B15060464 (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid

Cat. No.: B15060464
M. Wt: 350.29 g/mol
InChI Key: PBUPDIAWZXEDNZ-KGLIPLIRSA-N
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Description

The compound (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid is a tetrahydroisoquinoline derivative characterized by a fused bicyclic core, a 3-pyridinyl substituent at position 3, and a 2,2,2-trifluoroethyl group at position 2. The carboxylic acid moiety at position 4 enhances solubility and enables functionalization for drug discovery applications.

Properties

Molecular Formula

C17H13F3N2O3

Molecular Weight

350.29 g/mol

IUPAC Name

(3R,4R)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13F3N2O3/c18-17(19,20)9-22-14(10-4-3-7-21-8-10)13(16(24)25)11-5-1-2-6-12(11)15(22)23/h1-8,13-14H,9H2,(H,24,25)/t13-,14+/m1/s1

InChI Key

PBUPDIAWZXEDNZ-KGLIPLIRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]([C@@H](N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(N(C2=O)CC(F)(F)F)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with a halogenated isoquinoline intermediate in the presence of a palladium catalyst.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through a nucleophilic substitution reaction, where a trifluoroethyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors in the nervous system, affecting signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous tetrahydroisoquinoline derivatives:

Compound Name Substituents (Positions) Stereochemistry Key Functional Groups Notable Properties/Applications Reference
(3R,4R)-Target Compound 3-(3-pyridinyl), 2-(2,2,2-trifluoroethyl) 3R,4R Carboxylic acid (C-4), Trifluoroethyl (C-2) Enhanced metabolic stability, solubility
(3S,4S)-N-(3-Cyano-4-fluorophenyl)-1-oxo-3-(pyridin-3-yl)-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide 3-(pyridin-3-yl), 2-(trifluoroethyl), N-(3-cyano-4-fluorophenyl) 3S,4S Carboxamide (C-4), Cyano-fluorophenyl Potential kinase inhibition, improved binding
1'-Methyl-1-oxo-2-(pyridine-3-yl-methyl)-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid Spiro-piperidine, pyridine-3-yl-methyl (C-2) Not specified Spiroheterocycle, Carboxylic acid (C-4) Conformational rigidity, X-ray/DFT studied
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid 4-Fluorophenyl (C-2), Chloro (C-6) Not specified Halogen substituents, Carboxylic acid (C-1) Antibacterial/antifungal activity
(3S,4R)-3-(4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-1-oxo-2-propyl-tetrahydroisoquinoline-4-carboxylic acid 4-Bromo-benzimidazole (C-3), Propyl (C-2) 3S,4R Bromo-aromatic, Propyl chain Anticancer screening (gene cluster relevance)

Detailed Comparative Analysis

Substituent Effects on Bioactivity and Stability

  • Trifluoroethyl vs. Alkyl Chains: The 2,2,2-trifluoroethyl group in the target compound confers metabolic resistance compared to non-fluorinated alkyl chains (e.g., hexyl or propyl in and ). Fluorination reduces oxidative degradation, enhancing plasma half-life .
  • Pyridinyl Positional Isomerism : The 3-pyridinyl substituent in the target compound vs. 2-pyridinyl in alters electronic and steric interactions. Pyridin-3-yl may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
  • Carboxylic Acid Derivatives: The free carboxylic acid in the target compound improves water solubility over carboxamide derivatives (e.g., ), facilitating formulation for intravenous administration .

Stereochemical and Conformational Differences

  • The (3R,4R) configuration in the target compound contrasts with (3S,4S) in . Stereochemistry dictates binding to chiral targets; for example, (3R,4R) may favor interactions with L-amino acid receptors or proteases .

Biological Activity

(3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroisoquinoline backbone with a pyridine ring and a trifluoroethyl substituent. Its molecular formula is C18H18F3N1O2C_{18}H_{18}F_3N_1O_2, and it has a molecular weight of approximately 357.34 g/mol.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to inhibit neurodegeneration in cellular models of Alzheimer's disease by modulating key pathways involved in tau hyperphosphorylation and oxidative stress .

2. Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been evaluated in various cancer cell lines and showed significant cytotoxicity against hypopharyngeal tumor cells (FaDu), with enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin . The trifluoroethyl group is believed to enhance the compound's binding affinity to cancer-related targets.

3. Enzyme Inhibition

The compound acts as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an important therapeutic target in Alzheimer's disease and other neurodegenerative disorders. It demonstrated an IC50 value of approximately 0.59 μM against GSK-3β, indicating potent inhibitory activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound interacts with various receptors involved in neuroprotection and cancer pathways.
  • Oxidative Stress Reduction : It mitigates oxidative stress in neuronal cells by enhancing antioxidant defenses.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant neuroprotective effects in Alzheimer's models; reduced tau phosphorylation levels.
Study 2Showed cytotoxic effects on FaDu cells; induced apoptosis more effectively than traditional chemotherapeutics.
Study 3Identified GSK-3β inhibition with IC50 values indicating high potency; potential for therapeutic application in neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are employed for the preparation of (3R,4R)-1,2,3,4-Tetrahydro-1-oxo-3-(3-pyridinyl)-2-(2,2,2-trifluoroethyl)-4-isoquinolinecarboxylic acid?

The compound is synthesized via cyclocondensation of homophthalic anhydride with ketimines derived from heterocyclic ketones. Key steps include refluxing in acetic acid with sodium acetate as a catalyst, followed by recrystallization for purification. Structural validation is achieved through single-crystal X-ray diffraction and DFT calculations to confirm stereochemistry and molecular geometry .

Q. How is the stereochemical configuration of this compound determined?

Absolute stereochemistry is resolved using single-crystal X-ray diffraction. Complementary DFT calculations optimize the molecular structure, which is compared to experimental X-ray data (e.g., bond lengths, dihedral angles) to validate the (3R,4R) configuration. Discrepancies ≤0.05 Å in bond distances indicate high reliability .

Advanced Research Questions

Q. What strategies can optimize synthesis yield when using imines derived from heterocyclic ketones?

  • Methodology : Apply a Design of Experiments (DoE) approach to test variables like solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and catalyst type (e.g., Lewis acids).
  • Data Analysis : Tabulate reaction conditions and yields (e.g., 60–85% yield range) to identify optimal parameters. Use response surface methodology to model interactions between variables .

Q. How should researchers address discrepancies between computational models and experimental structural data?

  • Refinement : Replace standard DFT functionals (e.g., B3LYP) with higher-level methods (e.g., MP2/cc-pVTZ) for geometry optimization.
  • Validation : Compare experimental NMR chemical shifts (e.g., 1H^1\text{H}, 13C^{13}\text{C}) with DFT-predicted values. Discrepancies >0.5 ppm may indicate solvent effects, requiring inclusion of implicit solvation models .

Q. What experimental design considerations are critical for stability studies under varying conditions?

  • Temperature Control : Use continuous cooling (4°C) to mitigate thermal degradation during prolonged experiments (e.g., >6 hours).
  • Monitoring : Employ HPLC-MS to track decomposition products (e.g., hydrolyzed intermediates) and quantify stability over time. Sample matrices should mimic real-world conditions (e.g., pH 7.4 buffer) .

Q. How can the electronic influence of the trifluoroethyl group on reactivity be quantitatively analyzed?

  • Computational Analysis : Perform Natural Bond Orbital (NBO) analysis via DFT to quantify electron-withdrawing effects (e.g., charge distribution at C2).
  • Experimental Validation : Compare reaction kinetics (e.g., rate constants kk) with non-fluorinated analogs to isolate substituent effects. Tabulate Hammett constants (σm\sigma_m) for structure-activity relationships .

Q. What methodological approaches resolve conflicting NMR assignments in structurally similar derivatives?

  • 2D NMR Techniques : Use HSQC and HMBC to correlate protons with adjacent carbons, resolving overlapping signals (e.g., pyridinyl vs. isoquinoline protons).
  • Dynamic NMR : Conduct variable-temperature experiments (−40°C to 25°C) to identify conformational exchange broadening in trifluoroethyl groups .

Methodological Notes for Data Reporting

  • Structural Data : Include tables comparing X-ray-derived bond lengths/angles with DFT-optimized values (e.g., C3-N bond: X-ray = 1.47 Å vs. DFT = 1.45 Å).
  • Synthetic Optimization : Report yield matrices for reaction variables (e.g., solvent, catalyst) to guide reproducibility.
  • Stability Studies : Tabulate degradation rates (%/hour) under controlled conditions (temperature, pH).

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